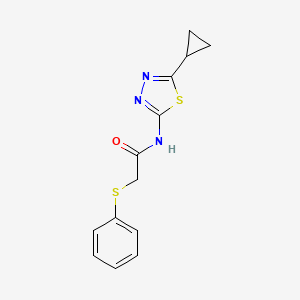![molecular formula C22H33N3O3 B5232902 1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
BRL-15572 acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in the brain, which is known to play a crucial role in various neurological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in the brain. It has been found to decrease the release of dopamine in the mesolimbic system, which is thought to be responsible for its antipsychotic and anti-addictive effects. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is thought to be responsible for its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor in the brain. However, it also has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on BRL-15572, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, addiction, and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BRL-15572 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising target for the development of new treatments for these disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
BRL-15572 is a synthetic compound that can be prepared using a multistep process. The first step involves the reaction of 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinol with 3-(4-bromo-phenyl)propanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with 4-ethylpiperazine to form BRL-15572.
Scientific Research Applications
BRL-15572 has been studied extensively in the field of neuroscience and has shown potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
properties
IUPAC Name |
3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-2-23-12-14-25(15-13-23)21(26)7-6-18-8-10-24(11-9-18)16-19-4-3-5-20-22(19)28-17-27-20/h3-5,18H,2,6-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXLFBSMCGYCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[1-(1,3-Benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)

![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)


![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)